molecular formula C16H15NO4 B8671045 (3-{[(Benzyloxy)carbonyl]amino}phenyl)acetic acid

(3-{[(Benzyloxy)carbonyl]amino}phenyl)acetic acid

Cat. No.: B8671045
M. Wt: 285.29 g/mol
InChI Key: VYPHJAUWQKZZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-{[(Benzyloxy)carbonyl]amino}phenyl)acetic acid is a useful research compound. Its molecular formula is C16H15NO4 and its molecular weight is 285.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

2-[3-(phenylmethoxycarbonylamino)phenyl]acetic acid

InChI

InChI=1S/C16H15NO4/c18-15(19)10-13-7-4-8-14(9-13)17-16(20)21-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,20)(H,18,19)

InChI Key

VYPHJAUWQKZZHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 44.0 g (140 mmol) of ethyl (3-{[(benzyloxy)carbonyl]amino}phenyl)acetate) (from Step A) in THF, ethanol, and water (1:1:1, 1500 mL) was added solid LiOH (16.8 g, 700 mmol) and the resulting solution heated to 60° C. via oil bath for 3 h. The mixture was cooled to room temperature overnight and then 40 mL of concentrate HCl was slowly added, keeping the temperature below 25° C., until the solution was about pH of 2-3. Extract with ethyl acetate (3×750 mL) and then combine and wash organics with water and then brine. Dry organics over sodium sulfate, filter and concentrate under vacuum. The title compound (24.7 g, 87%) was used for the next step reaction without further purification. LC-MS: m/z (ES) 286 (MH)+, 308 (MNa)+.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 44.0 g (140 mmol) of ethyl(3-{[(benzyloxy)carbonyl]amino}phenyl)acetate) (from Step A) in THF, ethanol, and water (1:1:1, 1500 mL) was added solid LiOH (16.8 g, 700 mmol) and the resulting solution heated to 60° C. via oil bath for 3 h. The mixture was cooled to room temperature overnight and then 40 mL of concentrate HCl was slowly added, keeping the temperature below 25° C., until the solution was about pH of 2-3. Extract with ethyl acetate (3×750 mL) and then combine and wash organics with water and then brine. Dry organics over sodium sulfate, filter and concentrate under vacuum. The title compound (24.7 g, 87%) was used for the next step reaction without further purification. LC-MS: m/z (ES) 286 (MH)+, 308 (MNa)+.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

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